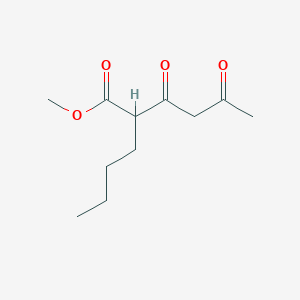
Methyl 2-butyl-3,5-dioxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-butyl-3,5-dioxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate backbone with two keto groups at positions 3 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-butyl-3,5-dioxohexanoate can be synthesized through several methods. One common approach involves the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically requires the use of a strong base to generate the enolate intermediate, followed by the addition of the acylating agent under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-butyl-3,5-dioxohexanoate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions may require the use of strong nucleophiles and suitable solvents to facilitate the reaction.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
Methyl 2-butyl-3,5-dioxohexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-butyl-3,5-dioxohexanoate involves its interaction with specific enzymes and molecular targets. For example, during enzymatic reduction, the compound binds to the active site of alcohol dehydrogenases, where it undergoes a reduction reaction facilitated by the transfer of a hydride ion from the cofactor NADPH . This process results in the formation of enantiomerically pure alcohols with high selectivity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-butyl-3,5-dioxohexanoate can be compared with other similar compounds such as:
tert-Butyl 4-methyl-3,5-dioxohexanoate: This compound has a similar structure but with a tert-butyl group instead of a methyl group.
Methyl 3,5-dioxohexanoate: Lacks the butyl substituent, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
113618-25-0 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 2-butyl-3,5-dioxohexanoate |
InChI |
InChI=1S/C11H18O4/c1-4-5-6-9(11(14)15-3)10(13)7-8(2)12/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZFZRSJKXRAUWJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)CC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
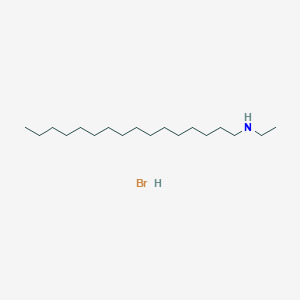
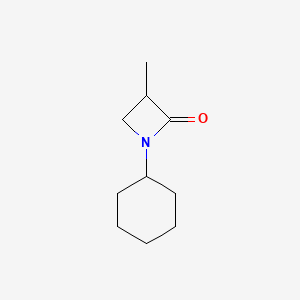
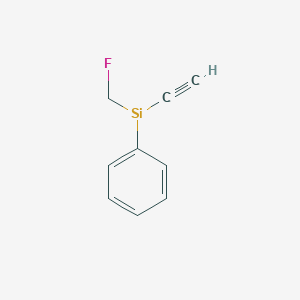
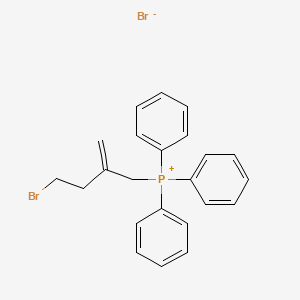
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
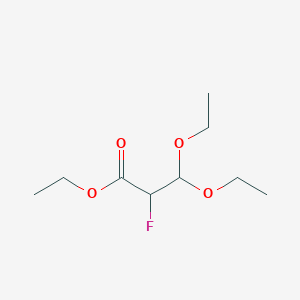
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
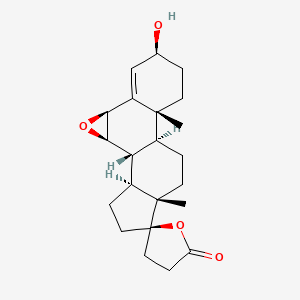
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
